molecular formula C21H19N7O4 B3739264 Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate

Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate

Cat. No.: B3739264
M. Wt: 433.4 g/mol
InChI Key: QNFSCGGSETYYNG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate is a complex organic compound that features an indole core, a tetrazole moiety, and an ester functional group

Properties

IUPAC Name

ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O4/c1-2-32-18(30)13-27-16-11-7-6-10-15(16)19(21(27)31)23-22-17(29)12-28-25-20(24-26-28)14-8-4-3-5-9-14/h3-11,31H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFSCGGSETYYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of an azide with a nitrile in the presence of a copper catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted indoles, amines, and oxidized derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core, but lacking the tetrazole and ester functionalities.

    5-Phenyltetrazole: Contains the tetrazole ring but lacks the indole core and ester group.

    Ethyl 2-hydroxy-3-phenylpropanoate: An ester compound with a similar ester group but different core structure.

Uniqueness

Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate is unique due to its combination of an indole core, tetrazole ring, and ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate

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